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Compound of Interest

Compound Name: Tri-m-tolyl phosphate

Cat. No.: B031788

This technical guide provides a comprehensive overview of the key spectroscopic data for Tri-
m-tolyl phosphate (TmTP), a prominent organophosphate ester. This document is intended
for researchers, scientists, and professionals in drug development and related fields who
require a detailed understanding of the structural characterization of this molecule using
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Introduction

Tri-m-tolyl phosphate, also known as tri-m-cresyl phosphate, is a member of the triaryl
phosphate ester family. These compounds find widespread application as flame retardants,
plasticizers, and lubricants. The isomeric composition of tricresyl phosphates is crucial as the
toxicity can vary significantly between isomers.[1] Therefore, unambiguous structural
characterization is paramount. Spectroscopic techniques provide the necessary tools for
detailed molecular-level analysis. This guide delves into the fundamental principles and
practical application of NMR, IR, and MS for the definitive identification and characterization of
Tri-m-tolyl phosphate.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of Tri-m-tolyl phosphate are
numbered as illustrated in the following diagram.

Caption: Molecular structure of Tri-m-tolyl phosphate with atom numbering for spectral
assignments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Power of Multinuclear NMR

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic
molecules in solution. For organophosphorus compounds like Tri-m-tolyl phosphate, a
multinuclear approach is essential.

e 1H NMR provides information on the number and connectivity of protons in the molecule. The
chemical shifts and coupling patterns of the aromatic protons are diagnostic of the
substitution pattern on the tolyl rings.

e 13C NMR reveals the carbon skeleton of the molecule. The number of distinct carbon signals
confirms the symmetry of the molecule, and their chemical shifts indicate the electronic
environment of each carbon atom.

e 3P NMR is particularly informative for organophosphorus compounds. With a natural
abundance of 100% and a wide chemical shift range, the 3P nucleus provides a sensitive
probe of the phosphorus atom's chemical environment.[2][3] The chemical shift of the single
phosphorus resonance in Tri-m-tolyl phosphate is characteristic of a phosphate ester.

The choice of a deuterated solvent is critical for solution-state NMR. Deuterated chloroform
(CDCIs) is a common choice for non-polar to moderately polar organic compounds like Tri-m-
tolyl phosphate due to its excellent dissolving power and the presence of a single solvent
residual peak that is easily identifiable.

Experimental Protocol: NMR Analysis

Sample Preparation:

Accurately weigh approximately 10-20 mg of Tri-m-tolyl phosphate into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDClIs).

Gently agitate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to
remove any particulate matter.
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e Cap the NMR tube securely.

Data Acquisition:

 Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the CDCls.

» Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

e Acquire the *H NMR spectrum using a standard single-pulse experiment. A sufficient number
of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

e Acquire the proton-decoupled 3C NMR spectrum. A larger number of scans (e.g., 128 or
more) will be necessary due to the lower natural abundance of 13C.

e Acquire the proton-decoupled 3P NMR spectrum. Typically, fewer scans are needed
compared to 13C NMR due to the higher sensitivity of the 3P nucleus.[2]

e Process the acquired data (Fourier transformation, phase correction, and baseline
correction) to obtain the final spectra.

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis of Tri-m-tolyl phosphate.

Data Presentation and Interpretation

'H NMR (Proton NMR)
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The *H NMR spectrum of Tri-m-tolyl phosphate is characterized by signals in the aromatic
and aliphatic regions.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic Protons (H2,
~7.2-74 m 12H
H4, H5, H6)
~2.3 S 9H Methyl Protons (H7)

« Interpretation: The complex multiplet in the aromatic region arises from the overlapping
signals of the four non-equivalent aromatic protons on each of the three tolyl groups. The
integration of this region corresponds to 12 protons. The sharp singlet at approximately 2.3
ppm integrates to 9 protons, confirming the presence of the three equivalent methyl groups.

13C NMR (Carbon-13 NMR)

The proton-decoupled 3C NMR spectrum provides a detailed map of the carbon framework.

Chemical Shift (6, ppm) Assighment
~150 C1 (C-O-P)
~139 C3 (C-CH3)
~130 C5

~129 C6

~126 C4

~121 C2

21 C7 (-CHs)

« Interpretation: The spectrum displays seven distinct signals, consistent with the seven
unique carbon environments in the m-tolyl group. The carbon atom directly attached to the
electron-withdrawing phosphate group (C1) is the most downfield-shifted aromatic carbon.
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The methyl carbon (C7) appears in the aliphatic region at a characteristic chemical shift of
around 21 ppm.

3P NMR (Phosphorus-31 NMR)

The 3P NMR spectrum of Tri-m-tolyl phosphate shows a single resonance.

Chemical Shift (0, ppm) Multiplicity

~-17 Singlet

« Interpretation: The chemical shift of approximately -17 ppm is characteristic of a triaryl
phosphate ester. The observation of a single peak confirms the presence of only one
phosphorus environment in the molecule.

Infrared (IR) Spectroscopy
Expertise & Experience: Identifying Key Functional
Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups
present in a molecule. For Tri-m-tolyl phosphate, IR spectroscopy is particularly useful for
confirming the presence of the P=0, P-O-C, and C-H bonds. As Tri-m-tolyl phosphate is a
liquid at room temperature, it can be conveniently analyzed as a neat thin film between salt
plates or using an Attenuated Total Reflectance (ATR) accessory.[4][5] ATR-FTIR is often
preferred for its simplicity, as it requires minimal sample preparation.[6]

Experimental Protocol: ATR-FTIR Analysis

o Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

» Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from
the sample spectrum to remove any contributions from the instrument and ambient
atmosphere.
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e Place a small drop of Tri-m-tolyl phosphate onto the center of the ATR crystal, ensuring
complete coverage of the crystal surface.

e Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a
resolution of 4 cm~1.

o Clean the ATR crystal thoroughly after the measurement.

Sample Preparation

\ 4

Apply Liquid Sample Acquire Sample Spectrum Background Subtraction Peak Picking & Assignment

Clean ATR Crystal P Acquire Background

Click to download full resolution via product page

Caption: Workflow for ATR-FTIR spectroscopic analysis of Tri-m-tolyl phosphate.

Data Presentation and Interpretation

The IR spectrum of Tri-m-tolyl phosphate exhibits several characteristic absorption bands.

Wavenumber (cm—?) Vibrational Mode

~3050 C-H stretch (aromatic)
~2920 C-H stretch (methyl)
~1590, 1480 C=C stretch (aromatic ring)
~1290 P=0 stretch (phosphoryl)
~1180 P-O-C stretch (aryl)

~950 O-P-O stretch

 Interpretation: The strong absorption around 1290 cm~! is a key diagnostic peak for the
phosphoryl (P=0) group. The bands in the 1180-950 cm~! region are characteristic of the P-
O-C linkages.[7] The absorptions above 3000 cm~* and around 2920 cm~* correspond to the
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aromatic and methyl C-H stretching vibrations, respectively. The aromatic C=C stretching
vibrations are observed in the 1600-1450 cm™! region.

Mass Spectrometry (MS)
Expertise & Experience: Molecular Weight and
Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the
molecular weight and structural features of a molecule by analyzing its fragmentation pattern
upon ionization. Gas chromatography-mass spectrometry (GC-MS) is a common method for
the analysis of semi-volatile compounds like triaryl phosphates.[8] Electron ionization (El) is a
standard ionization technique that generates a characteristic fragmentation pattern, which can
be used as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of Tri-m-tolyl phosphate (e.g., 100 pg/mL) in
a suitable solvent such as ethyl acetate.

e GC Conditions:
o Injector: Splitless mode at 280 °C.
o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

o Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and
hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Conditions:

o lon Source: Electron lonization (El) at 70 eV.

o Mass Analyzer: Scan mode from m/z 50 to 500.

o lon Source Temperature: 230 °C.
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o Quadrupole Temperature: 150 °C.

- C7Hze

[M - C7H7O]* [M - CsHA*
m/z 261 miz 277

- PO(OC7H7)2

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for Tri-m-tolyl phosphate in EI-MS.

Data Presentation and Interpretation

The mass spectrum of Tri-m-tolyl phosphate shows a clear molecular ion peak and several

characteristic fragment ions.

miz Proposed Fragment
368 [M]*" (Molecular lon)
277 [M - C7H7]*

261 [M - C7H-O]*

91 [C7H7]* (Tropylium ion)

e Interpretation: The molecular ion peak at m/z 368 confirms the molecular weight of Tri-m-
tolyl phosphate. A common fragmentation pathway for aromatic organophosphates involves
the cleavage of the P-O-C or C-C bonds.[9] The peak at m/z 91 is a very common and
abundant fragment in the mass spectra of tolyl-containing compounds, corresponding to the
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stable tropylium ion. The fragment at m/z 277 likely arises from the loss of a tolyl radical,
while the fragment at m/z 261 corresponds to the loss of a tolyloxy radical.

Summary and Conclusion

This technical guide has detailed the characteristic spectroscopic data for Tri-m-tolyl
phosphate obtained from NMR, IR, and MS analyses. The combination of these techniques
provides a robust and comprehensive characterization of the molecule. The *H, 3C, and 3P
NMR spectra confirm the overall structure and symmetry, the IR spectrum identifies the key
functional groups, and the mass spectrum provides the molecular weight and a characteristic
fragmentation pattern. The experimental protocols and interpretations provided herein serve as
a valuable resource for scientists and researchers working with this and related
organophosphorus compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for Tri-m-tolyl Phosphate: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031788#spectroscopic-data-for-tri-m-tolyl-phosphate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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